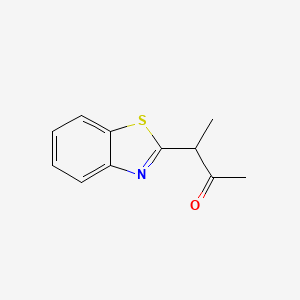

3-(1,3-Benzothiazol-2-yl)butan-2-one

説明

Structure

3D Structure

特性

IUPAC Name |

3-(1,3-benzothiazol-2-yl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NOS/c1-7(8(2)13)11-12-9-5-3-4-6-10(9)14-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDKCNNIPGACNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2S1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20283853 | |

| Record name | 3-(1,3-benzothiazol-2-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6269-44-9 | |

| Record name | NSC33751 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33751 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(1,3-benzothiazol-2-yl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 2 Substituted Benzothiazoles

Conventional Synthetic Approaches

Traditional syntheses of 2-substituted benzothiazoles are foundational and widely employed. These methods typically involve condensation and cyclization reactions that build the heterocyclic ring from acyclic precursors.

The most common and direct route to 2-substituted benzothiazoles involves the reaction of 2-aminothiophenol with a variety of carbonyl-containing compounds. ekb.eg This approach leverages the nucleophilicity of the amino and thiol groups to react with an electrophilic carbon, followed by cyclization and dehydration or oxidation. The general mechanism begins with the nucleophilic attack of the amino group on the carbonyl carbon, forming a Schiff base or related intermediate, which then undergoes intramolecular cyclization via the thiol group to form a dihydrobenzothiazole intermediate. Subsequent oxidation yields the final aromatic benzothiazole (B30560) product. ekb.eg

The condensation of 2-aminothiophenol with aldehydes is a straightforward and extensively studied method for producing 2-aryl- and 2-alkylbenzothiazoles. mdpi.commdpi.com A variety of catalysts and reaction conditions have been developed to promote this transformation, ranging from simple acid catalysis to the use of oxidizing agents and green chemistry protocols. For instance, systems like H₂O₂/HCl in ethanol (B145695) have been shown to efficiently catalyze the reaction at room temperature, accommodating both electron-donating and electron-withdrawing substituents on the aldehyde. nih.gov Other approaches utilize iodine in DMF or employ catalyst-free systems in a DMSO/air oxidant environment. organic-chemistry.org Green methods, such as using L-proline as a catalyst under microwave irradiation, have also been successfully implemented. tku.edu.tw

Table 1: Selected Methods for Benzothiazole Synthesis from 2-Aminothiophenol and Aldehydes

| Catalyst/Reagent | Solvent | Conditions | Yield Range | Reference |

|---|---|---|---|---|

| H₂O₂/HCl | Ethanol | Room Temperature | 85-94% | mdpi.comnih.gov |

| Iodine | DMF | Not specified | High | organic-chemistry.org |

| None (Air) | DMSO | Not specified | Good to Excellent | organic-chemistry.org |

| Zn(OAc)₂·2H₂O | Solvent-free | 80 °C | 67-96% | mdpi.com |

Ketones can also serve as the carbonyl source for benzothiazole synthesis, although the reaction can proceed differently than with aldehydes. The reaction of 2-aminothiophenol with simple ketones often initially yields 2,2-disubstituted benzothiazolines. These intermediates can then be pyrolyzed under reflux conditions to eliminate a hydrocarbon and form the desired 2-substituted benzothiazole. nih.gov More direct methods have been developed, such as the aerobic, metal-free reaction of 2-aminobenzenethiols with aryl ketones using a chlorobenzene/DMSO solvent system to produce 2-arylbenzothiazoles. nih.gov Furthermore, β-diketones react efficiently with 2-aminothiophenol in the presence of an acid catalyst like p-toluenesulfonic acid (TsOH) under metal- and oxidant-free conditions to yield 2-substituted benzothiazoles. mdpi.com

Table 2: Synthesis of Benzothiazoles Using Ketone Precursors

| Ketone Type | Catalyst/Conditions | Intermediate/Product | Reference |

|---|---|---|---|

| Simple Ketones | Pyrolysis | 2,2-Disubstituted Benzothiazoline | nih.gov |

| Aryl Ketones | O₂ (air), Chlorobenzene/DMSO | 2-Arylbenzothiazole | nih.gov |

Carboxylic acids and their more reactive derivatives, such as acyl chlorides and anhydrides, are effective precursors for synthesizing 2-substituted benzothiazoles. The direct condensation of carboxylic acids with 2-aminothiophenol typically requires high temperatures and a dehydrating agent or catalyst. Polyphosphoric acid (PPA) is a classic medium for this reaction, serving as both a catalyst and a solvent at elevated temperatures. nih.gov Microwave-assisted syntheses using catalysts like P₄S₁₀ have been developed as a rapid, solvent-free alternative for the reaction with fatty acids. nih.gov Acyl chlorides and anhydrides react under milder conditions. For example, using KF-Al₂O₃ as a heterogeneous base catalyst in acetonitrile (B52724) at room temperature allows for the efficient synthesis of 2-substituted benzothiazoles from these precursors in high yields. mdpi.comnih.gov

Table 3: Synthesis of Benzothiazoles from Carboxylic Acids and Derivatives

| Carbonyl Precursor | Catalyst/Conditions | Yield Range | Reference |

|---|---|---|---|

| Carboxylic Acids | Polyphosphoric Acid (PPA), 180-220 °C | 50-81% | nih.gov |

| Fatty Acids | P₄S₁₀, Microwave, Solvent-free | High | nih.gov |

An alternative classical route to 2-substituted benzothiazoles is the intramolecular cyclization of thiobenzanilides, a transformation known as the Jacobson-Hugershoff synthesis. This method involves the oxidative cyclization of a pre-formed thiobenzanilide, which is an N-phenylthioamide. The reaction is typically promoted by an oxidizing agent. While this method is a cornerstone in benzothiazole synthesis, it can suffer from drawbacks such as the need for stoichiometric amounts of often toxic oxidants and potentially low functional group tolerance. acs.org

Modern synthetic chemistry has introduced powerful transition metal-catalyzed reactions for the construction of heterocyclic systems, including benzothiazoles. These methods often provide higher efficiency, milder reaction conditions, and broader substrate scope compared to conventional approaches. mdpi.com

Palladium and copper are the most frequently used metals in these transformations. One prominent strategy involves a palladium-catalyzed intramolecular C-H functionalization/C-S bond formation process starting from thiobenzanilides. acs.orgresearchgate.netnih.gov A catalytic system comprising a palladium(II) source, a copper(I) co-catalyst, and an additive like tetrabutylammonium bromide (Bu₄NBr) can effectively cyclize variously substituted thiobenzanilides to their corresponding benzothiazoles in high yields. acs.orgresearchgate.netnih.gov This catalytic approach avoids the stoichiometric oxidants required in the classical Jacobson synthesis. acs.org

Copper-catalyzed reactions also provide efficient routes to 2-substituted benzothiazoles. A notable example is the condensation of 2-aminobenzenethiols with nitriles, catalyzed by copper(II) acetate in ethanol. organic-chemistry.orgnih.govacs.org This method is applicable to a wide array of aromatic, heterocyclic, and aliphatic nitriles and tolerates various functional groups, making it a versatile and environmentally friendly option. organic-chemistry.orgnih.gov Other transition metals, such as ruthenium, have also been employed. For example, RuCl₃ can catalyze the intramolecular oxidative coupling of N-arylthioureas to form 2-aminobenzothiazoles. mdpi.com

Table 4: Examples of Transition Metal-Catalyzed Syntheses of 2-Substituted Benzothiazoles

| Catalyst System | Starting Materials | Reaction Type | Reference |

|---|---|---|---|

| Pd(II) / Cu(I) / Bu₄NBr | Thiobenzanilides | C-H Functionalization/C-S Cyclization | acs.orgresearchgate.netnih.gov |

| Cu(OAc)₂ | 2-Aminothiophenols, Nitriles | Condensation/Cyclization | organic-chemistry.orgnih.govacs.org |

Transition Metal-Catalyzed Transformations

Copper-Catalyzed Reactions

Copper catalysis offers an efficient and versatile route for the synthesis of 2-substituted benzothiazoles. These methods are often cost-effective and demonstrate broad functional group tolerance.

One prominent copper-catalyzed method involves the condensation of 2-aminobenzenethiols with a variety of nitriles. nih.govorganic-chemistry.org This approach is applicable to a wide range of nitriles, including aromatic, heterocyclic, and aliphatic ones, consistently furnishing the corresponding benzothiazole products in excellent yields. organic-chemistry.orgacs.org The reaction is typically catalyzed by copper(II) acetate (Cu(OAc)₂) in a solvent such as ethanol. organic-chemistry.org Optimization studies have shown that the combination of Cu(OAc)₂ with a base like triethylamine (Et₃N) in ethanol at elevated temperatures (e.g., 70°C) provides optimal results. organic-chemistry.org The proposed mechanism suggests the formation of a sulfilimine intermediate, followed by an intramolecular cyclization facilitated by copper coordination. organic-chemistry.org

Another significant strategy is the one-pot, three-component reaction. For instance, 2-substituted 1,3-benzothiazoles can be synthesized from 1-iodo-2-nitroarenes, sodium sulfide, and an aldehyde in a copper-catalyzed process. organic-chemistry.org A particularly effective three-component redox cyclization utilizes readily available haloanilines, stable arylacetic acids or benzyl chlorides, and elemental sulfur, catalyzed by copper acetate. nih.gov This method is noted for its ease of handling, scalability, and tolerance for a wide array of functional groups, producing 2-arylbenzothiazoles in good to excellent yields. nih.gov

Researchers have also developed reusable copper-based catalysts. For example, a Cu(II)-containing nano-silica triazine dendrimer supported on SiO₂ has been used to synthesize 2-substituted benzothiazoles from 2-aminothiophenol and aryl aldehydes, achieving yields of 87–98%. mdpi.com Similarly, a Cu(II)-diAmSar complex supported on mesoporous SBA-15 silica has been employed as a catalyst in water, demonstrating good recyclability. mdpi.com

Table 1: Examples of Copper-Catalyzed Reactions for 2-Substituted Benzothiazole Synthesis

| Catalyst System | Reactants | Solvent | Key Features | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cu(OAc)₂ / Et₃N | 2-Aminobenzenethiol, Nitriles | Ethanol | Mild conditions, broad substrate scope | Up to 86% | organic-chemistry.org |

| Copper Acetate | Haloanilines, Arylacetic acids, Sulfur | Not specified | One-pot, three-component, scalable | Good to excellent | nih.gov |

| Cu(II)-nano-silica dendrimer/SiO₂ | 2-Aminothiophenol, Aryl aldehydes | Not specified | Reusable catalyst, high yields | 87-98% | mdpi.com |

| Cu(II)-diAmSar/SBA-15 | 2-Aminothiophenol, Aldehydes | Water | Reusable catalyst, aqueous media | 85-92% | mdpi.com |

Nickel-Catalyzed Reactions

Nickel catalysis provides an alternative, cost-effective approach for synthesizing 2-substituted benzothiazoles, particularly 2-aminobenzothiazoles. These methods often feature mild reaction conditions and low catalyst loading. organic-chemistry.orgacs.org

A highly efficient method involves the nickel-catalyzed intramolecular oxidative C-H bond functionalization of readily available arylthioureas. nih.govacs.orgscispace.com This protocol uses an inexpensive nickel salt, such as nickel(II) bromide (NiBr₂), as the catalyst. organic-chemistry.orgacs.org The reaction proceeds in the presence of an oxidant, like (diacetoxyiodo)benzene (PIDA), and a base, such as pyridine, in a solvent like 1,4-dioxane. organic-chemistry.orgacs.org This transformation can be conducted at room temperature with short reaction times, sometimes as little as 10 minutes, and can be easily scaled up to the gram scale with minimal loss of yield. organic-chemistry.orgacs.org The method is compatible with a variety of arylthioureas bearing both electron-withdrawing and electron-donating groups, consistently providing the desired 2-aminobenzothiazoles in good to excellent yields. organic-chemistry.orgnih.gov Mechanistic studies suggest the reaction proceeds through an oxidative pathway rather than a radical mechanism. organic-chemistry.org This nickel-catalyzed approach is considered environmentally friendly and suitable for industrial applications due to its use of a low-cost, low-toxicity catalyst and mild conditions. organic-chemistry.orgacs.org

Table 2: Nickel-Catalyzed Synthesis of 2-Aminobenzothiazoles

| Catalyst | Substrate | Oxidant / Base | Solvent | Key Features | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| NiBr₂ | Arylthioureas | PIDA / Pyridine | 1,4-Dioxane | Inexpensive catalyst, low loading, room temp., short reaction time | Up to 83% | organic-chemistry.orgacs.org |

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules like 2-substituted benzothiazoles in a single step from three or more starting materials. This approach aligns with the principles of green chemistry by minimizing steps and waste.

Several MCRs have been developed for benzothiazole synthesis. A novel three-component, one-pot reaction involves the use of aromatic amines, aliphatic amines, and elemental sulfur under catalyst- and additive-free conditions. nih.gov In this reaction, dimethyl sulfoxide (DMSO) serves as both the solvent and the oxidant, facilitating the formation of double C–S and one C–N bond. nih.gov This method is environmentally benign and demonstrates good functional group tolerance. nih.gov

Another effective three-component reaction involves the redox cyclization of haloanilines, arylacetic acids or benzyl chlorides, and elemental sulfur, catalyzed by copper acetate, as mentioned previously. nih.gov Additionally, S-alkyl- and arylbenzothiazol-2-carbothioates can be obtained through a three-component reaction of 2-aminothiophenols, oxalyl chloride, and thiols, mediated by n-tetrabutylammonium iodide (TBAI). nih.gov

Ultrasound irradiation has been successfully applied to MCRs for benzothiazole synthesis. For example, a one-pot fusion of 2-amino-benzothiazole, various aldehydes, and active methylene compounds (like ethyl cyanoacetate or malononitrile) in ethanol under ultrasonic irradiation yields functionalized benzothiazolo[3,2-a]pyrimidines in excellent yields (94–97%) and short reaction times (10–15 minutes). tandfonline.com

Sustainable and Green Chemistry Approaches in Benzothiazole Synthesis

In recent years, there has been a significant shift towards developing sustainable and environmentally friendly methods for the synthesis of benzothiazoles. These green chemistry approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free and Aqueous Reaction Media

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. Consequently, synthetic methods for benzothiazoles have been developed in alternative media, such as water, or under solvent-free conditions.

Solvent-free, or "melt," reactions offer a clean and efficient pathway. The condensation of aromatic or heteroaromatic aldehydes with 2-aminothiophenol can be achieved by simply heating the reactants together without any solvent or catalyst, affording 2-arylbenzothiazoles in high yields with short reaction times. researchgate.net Another catalyst-free approach involves the reaction of aromatic amines, aliphatic amines, and elemental sulfur, which proceeds without any added solvent. nih.gov Furthermore, the synthesis of benzothiazoles from 2-aminothiophenol and acyl chlorides can be performed under solvent-free conditions at room temperature. researchgate.net

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. A joint experimental and computational study has revealed the unique role of water in enabling the formation of 2-substituted benzothiazoles from N-acyl 1,2-aminothiophenols at room temperature, eliminating the need for strong acids or metal catalysts. researchgate.net Samarium(III) triflate has been used as a reusable acid catalyst for the condensation of o-amino(thio)phenols and aldehydes in an aqueous medium under mild conditions. organic-chemistry.org

Table 3: Green Synthesis of Benzothiazoles in Solvent-Free or Aqueous Media

| Reaction Condition | Reactants | Catalyst | Key Features | Yield (%) | Reference |

|---|---|---|---|---|---|

| Solvent-Free (Melt) | 2-Aminothiophenol, Aldehydes | None | Eco-friendly, short reaction time | High | researchgate.net |

| Solvent-Free | 2-Aminothiophenol, Acyl Chlorides | None | Room temperature, short reaction time | Good to excellent | researchgate.net |

| Aqueous | N-acyl 1,2-aminothiophenols | None / Reducing agent | Room temperature, no strong acid needed | - | researchgate.net |

| Aqueous | o-Amino(thio)phenols, Aldehydes | Samarium(III) triflate | Reusable catalyst, mild conditions | 72-92% | organic-chemistry.orgmdpi.com |

| Solvent-Free (Ultrasound) | 2-Aminothiophenol, Aldehydes | Sulfated tungstate | Reusable catalyst, room temperature | Excellent | tandfonline.comtandfonline.com |

Microwave-Assisted and Ultrasonic Irradiation Methods

Microwave and ultrasound irradiation are alternative energy sources that can significantly accelerate chemical reactions, often leading to higher yields, shorter reaction times, and milder conditions compared to conventional heating methods.

Microwave-Assisted Synthesis: Microwave irradiation has been widely applied to the synthesis of benzothiazoles. The condensation of 2-aminothiophenol with esters, acid chlorides, or carboxylic acids is a traditional route that can be significantly enhanced by microwave heating. tandfonline.com For instance, the one-pot synthesis of benzothiazole libraries from 2-aminothiophenol and aldehydes can be achieved rapidly under microwave irradiation. mdpi.com The reaction of 2-aminothiophenols with chloroacetyl chloride in acetic acid to form 2-chloromethyl-benzothiazole is completed in just 10 minutes under microwave irradiation, a significant improvement over traditional methods. nih.gov Similarly, the condensation of ortho-aminothiophenol with various fatty acids using P₄S₁₀ as a catalyst is accomplished in 3–4 minutes under solvent-free microwave conditions. nih.gov Comparative studies have shown that microwave synthesis can reduce reaction times from hours to minutes and increase yields significantly compared to conventional heating. nih.gov

Ultrasonic Irradiation Methods: Sonochemistry, the application of ultrasound to chemical reactions, provides another powerful tool for green synthesis. Ultrasound irradiation promotes reactions through acoustic cavitation, creating localized high-temperature and high-pressure zones that enhance reaction rates. tandfonline.com An efficient, solvent- and catalyst-free synthesis of benzothiazole derivatives has been developed using ultrasonic probe irradiation, affording products in moderate to good yields within 20 minutes at room temperature. analis.com.my The synthesis of various benzothiazoles from 2-aminothiophenol and aldehydes can be effectively catalyzed by sulfated tungstate under ultrasound irradiation in solvent-free conditions. tandfonline.comtandfonline.com This method offers excellent yields and allows for the easy recycling of the catalyst. tandfonline.comtandfonline.com Ultrasound has also been used to accelerate the synthesis of 1,2,3-triazoles tethered to a benzothiazole nucleus, resulting in significant reductions in reaction times and higher yields compared to silent reactions. nih.gov

Table 4: Comparison of Conventional vs. Alternative Energy Methods

| Method | Reactants | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Conventional Heating | 2-Amino-6-substituted benzothiazole, Benzaldehyde | 4-6 hours | Lower | semanticscholar.org |

| Microwave Irradiation | 2-Amino-6-substituted benzothiazole, Benzaldehyde | 1-2 minutes | Improved | semanticscholar.org |

| Conventional Heating | 2-Amino-benzothiazole, Aldehyde, Ethyl cyanoacetate | 2 hours | 72% | tandfonline.comtandfonline.com |

| Ultrasound Irradiation | 2-Amino-benzothiazole, Aldehyde, Ethyl cyanoacetate | 10-15 minutes | 94-97% | tandfonline.comtandfonline.com |

Catalyst-Free and Reusable Catalyst Systems

The development of catalyst-free reactions and the use of recoverable and reusable catalysts are central to sustainable chemical synthesis.

Catalyst-Free Systems: Several methods for synthesizing 2-substituted benzothiazoles have been developed that proceed efficiently without the need for a catalyst, reducing costs and simplifying purification. bohrium.comrsc.org A notable example is the reaction of various aldehydes with 2-aminothiophenols in ethanol at room temperature, which produces the desired products in nearly quantitative yields. bohrium.com This benign procedure boasts high atom economy and avoids the formation of toxic waste. bohrium.com Another catalyst-free approach involves the three-component reaction of aromatic amines, aliphatic amines, and elemental sulfur. nih.gov Furthermore, a simple and efficient solvent-free "melt" reaction between 2-aminothiophenol and various aldehydes requires no catalyst to proceed. researchgate.net

Reusable Catalyst Systems: When a catalyst is necessary, using one that can be easily recovered and reused is highly desirable from both an economic and environmental perspective. Heterogeneous catalysts are particularly advantageous in this regard. Several reusable catalyst systems have been reported for benzothiazole synthesis:

Samarium(III) triflate: Used for the condensation of o-amino(thio)phenols and aldehydes in aqueous media, this catalyst can be reused without a significant loss of efficiency. organic-chemistry.orgmdpi.com

Sulfated tungstate: Employed in the ultrasound-assisted, solvent-free synthesis of benzothiazoles, this solid acid catalyst is easily recyclable. tandfonline.comtandfonline.com

ZnO Nanoparticles: These have been shown to be effective and reusable catalysts for the synthesis of 2-substituted benzothiazoles, reportedly reusable up to eight times without significant loss of activity. mdpi.com

Polythiazolium iodide: This polymer-supported catalyst has been used for the reductive condensation of 2-aminobenzenethiols with CO₂ and can be recovered and reused multiple times. thieme-connect.com

FeCl₃/Montmorillonite K-10: This clay-supported catalyst has been used in the ultrasound-assisted synthesis of 2-substituted benzothiazoles and can be reused for several cycles. mdpi.com

The integration of these catalyst-free and reusable catalyst systems represents a significant advancement in the green synthesis of benzothiazole derivatives. airo.co.in

Biocatalytic Systems

The use of biocatalysts in organic synthesis offers a green and efficient alternative to conventional chemical methods. These systems often operate under mild reaction conditions, exhibit high selectivity, and are environmentally friendly.

One notable example involves the use of Acacia concinna as a biocatalyst for the rapid synthesis of 2-aryl-benzothiazoles. mdpi.com This method involves the condensation of 2-aminothiophenol with various aryl aldehydes under microwave irradiation. The use of microwave technology in conjunction with the biocatalyst significantly reduces the reaction time and improves the yield of the desired products when compared to traditional heating methods. A key advantage of this protocol is that it is performed under solvent-free conditions, further enhancing its eco-friendly nature. mdpi.com

Another green approach to the synthesis of 2-substituted benzothiazoles utilizes calcined limpet shells coated with zinc chloride (ZnCl2) as a natural and effective biocatalyst. nih.gov This system provides a heterogeneous catalytic surface for the reaction, simplifying the work-up procedure and allowing for potential catalyst recycling. Such methodologies highlight the potential of readily available and biodegradable materials in promoting complex organic transformations.

Table 1: Examples of Biocatalytic Synthesis of 2-Substituted Benzothiazoles

| Catalyst | Reactants | Reaction Conditions | Yield | Reference |

| Acacia concinna | 2-Aminothiophenol, Aryl aldehydes | Microwave irradiation, Solvent-free | High | mdpi.com |

| Calcined limpet shells/ZnCl2 | 2-Aminothiophenol, Aldehydes/Ketones | Mild conditions | Not specified | nih.gov |

Nanocatalysis in Organic Synthesis

Nanocatalysis has emerged as a powerful tool in organic synthesis, offering advantages such as high surface area-to-volume ratio, enhanced catalytic activity, and facile catalyst recovery and reusability. nanomaterchem.com Various nanocatalysts have been developed and successfully applied to the synthesis of 2-substituted benzothiazoles.

A prominent example is the use of copper(I) iodide supported on magnetic Fe3O4 nanoparticles functionalized with serine (Fe3O4-Serine-CuI). nanomaterchem.comnanomaterchem.com This nanocatalyst has been effectively employed in a one-pot, three-component synthesis of 2-substituted benzothiazoles from 2-iodoaniline, aromatic aldehydes, and thiourea in refluxing water. nanomaterchem.comnanomaterchem.com The magnetic nature of the Fe3O4 nanoparticles allows for easy separation of the catalyst from the reaction mixture using an external magnet, enabling its high reusability. nanomaterchem.comnanomaterchem.com This system is advantageous due to its use of water as a green solvent, high yields of the products, and simple operational procedure. nanomaterchem.comnanomaterchem.com

Other metal-based nanoparticles have also been explored for this transformation. For instance, zinc oxide (ZnO) nanoparticles have been utilized as a green and efficient catalyst for the room-temperature synthesis of 2-aryl-1,3-benzothiazole derivatives. mdpi.com This method proceeds under solvent-free conditions and demonstrates good yields across a range of aldehydes, including those with both electron-donating and electron-withdrawing substituents. mdpi.com

Furthermore, copper(II) supported on functionalized MCM-41, a mesoporous silica material, has been reported as a novel and powerful heterogeneous nanocatalyst for the synthesis of benzothiazoles. mdpi.com The catalyst demonstrated high efficiency and could be recycled multiple times without a significant loss in activity. Similarly, copper(II)-diAmSar complex supported on mesoporous SBA-15 silica has been used for the synthesis of 2-substituted benzothiazoles in water, showcasing the versatility of supported metal nanocatalysts in aqueous media. mdpi.com

Table 2: Examples of Nanocatalytic Synthesis of 2-Substituted Benzothiazoles

| Nanocatalyst | Reactants | Reaction Conditions | Yield | Key Advantages | Reference |

| Fe3O4-Serine-CuI | 2-Iodoaniline, Aromatic aldehydes, Thiourea | Refluxing water | High | High reusability, Aqueous conditions, Simple operation | nanomaterchem.comnanomaterchem.com |

| ZnO nanoparticles | 2-Aminothiophenol, Aldehydes | Room temperature, Solvent-free | 79-91% | Green catalyst, Mild conditions | mdpi.com |

| Cu(II) on functionalized MCM-41 | 2-Aminothiophenol, Aldehydes | Not specified | Not specified | Heterogeneous, Reusable | mdpi.com |

| Cu(II)-diAmSar on SBA-15 silica | 2-Aminothiophenol, Aldehydes | Water | 85-92% (electron-rich) | Aqueous medium, Reusable catalyst | mdpi.com |

Iii. Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Connectivity and Environment

¹H and ¹³C NMR spectroscopy are fundamental techniques for establishing the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy : This technique provides information on the number of different types of protons, the electronic environment of each proton, and the number of neighboring protons. For 3-(1,3-Benzothiazol-2-yl)butan-2-one, one would expect to see distinct signals for the aromatic protons on the benzothiazole (B30560) ring and the aliphatic protons of the butan-2-one side chain. The integration of these signals would correspond to the number of protons in each unique environment. The splitting patterns (e.g., singlets, doublets, triplets, quartets), governed by the n+1 rule, reveal the connectivity between adjacent, non-equivalent protons.

¹³C NMR Spectroscopy : This method identifies all unique carbon atoms in the molecule, including quaternary carbons. The spectrum for this compound would show characteristic signals for the carbonyl carbon (C=O) of the ketone group, the carbons of the benzothiazole aromatic system, and the aliphatic carbons of the butanone chain. The chemical shifts of these signals are indicative of their electronic environment.

A representative, though hypothetical, dataset for the ¹H and ¹³C NMR of this compound is presented in the tables below for illustrative purposes.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic-H | 7.8 - 8.1 | Multiplet | - | 4H |

| CH (methine) | 4.2 - 4.5 | Quartet | 7.0 | 1H |

| CH₃ (ketone) | 2.2 - 2.4 | Singlet | - | 3H |

| CH₃ (methine-adjacent) | 1.5 - 1.7 | Doublet | 7.0 | 3H |

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (ketone) | 205 - 210 |

| C (benzothiazole, C=N) | 165 - 170 |

| Aromatic-C | 120 - 155 |

| CH (methine) | 45 - 55 |

| CH₃ (ketone) | 28 - 33 |

| CH₃ (methine-adjacent) | 15 - 20 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HETCOR)

To unambiguously assign the proton and carbon signals and to confirm the connectivity, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would show a cross-peak between the methine (CH) proton and the protons of the adjacent methyl (CH₃) group, confirming the -CH(CH₃)- fragment.

HETCOR (Heteronuclear Correlation) : This technique establishes correlations between protons and the carbon atoms to which they are directly attached. A HETCOR spectrum would allow for the definitive assignment of each carbon signal by correlating it to its attached proton(s), whose signals are typically better resolved and more easily assigned in the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

HRMS provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. For this compound (C₁₁H₁₁NOS), the exact mass can be calculated and compared to the experimentally determined value, providing strong evidence for the compound's identity. The fragmentation pattern observed in the mass spectrum gives clues about the molecule's structure, as weaker bonds tend to break preferentially. Common fragmentation patterns for this molecule might include the loss of the acetyl group (CH₃CO) or cleavage at the bond connecting the butanone chain to the benzothiazole ring.

Hyphenated MS Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of mass spectrometry.

GC-MS (Gas Chromatography-Mass Spectrometry) : If the compound is sufficiently volatile and thermally stable, GC-MS can be used to separate it from a mixture and provide its mass spectrum.

LC-MS (Liquid Chromatography-Mass Spectrometry) : For less volatile or thermally sensitive compounds, LC-MS is the preferred method. The compound is first separated by liquid chromatography and then introduced into the mass spectrometer for analysis. This is a powerful tool for analyzing reaction mixtures or for purity assessment.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands that confirm the presence of key functional groups.

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | 1710 - 1725 | Strong |

| C=N (Imine in benzothiazole) | 1600 - 1620 | Medium |

| C=C (Aromatic) | 1450 - 1580 | Medium to Weak |

| C-H (Aromatic) | 3000 - 3100 | Medium to Weak |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

The presence of a strong absorption band around 1715 cm⁻¹ is a clear indicator of the carbonyl group of the ketone. The bands in the 1450-1620 cm⁻¹ region would correspond to the C=C and C=N stretching vibrations of the benzothiazole ring system.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure, particularly the system of conjugated π-electrons.

For this compound, the spectrum is expected to be dominated by transitions associated with the benzothiazole ring system. The core benzothiazole structure typically exhibits strong absorptions in the UV region. These absorptions are primarily due to π → π* transitions within the aromatic and heterocyclic rings. The presence of the butan-2-one substituent attached to the thiazole (B1198619) ring may cause a slight shift in the absorption maxima (λmax) compared to the parent benzothiazole molecule. This shift, known as a batochromic (red) or hypsochromic (blue) shift, would depend on the electronic interaction between the substituent and the ring system.

In a typical analysis, the compound would be dissolved in a suitable solvent, such as ethanol (B145695) or methanol, and the spectrum recorded. The resulting data would provide the λmax values and the corresponding molar absorptivity (ε) values, which relate to the probability of the electronic transition.

Table 1: Expected UV-Visible Absorption Data

| Transition Type | Expected λmax (nm) | Solvent |

|---|---|---|

| π → π* | 250-300 | Ethanol |

Note: This table represents expected values based on the structure and general knowledge of similar compounds. Actual experimental data is required for definitive characterization.

X-ray Crystallography for Solid-State Molecular Architecture

To perform this analysis, a high-quality single crystal of this compound would be grown, typically by slow evaporation of a saturated solution. The crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern produced is collected and analyzed to solve the crystal structure.

The resulting crystallographic data would confirm the connectivity of the benzothiazole ring and the butan-2-one side chain. Key parameters obtained would include the unit cell dimensions (a, b, c, α, β, γ), the space group, and the calculated density. Furthermore, the analysis would reveal the planarity of the benzothiazole ring and the conformation of the butan-2-one substituent relative to the ring.

Table 2: Illustrative Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

Note: This table is illustrative. The actual values can only be determined through experimental X-ray diffraction analysis.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, sulfur) in a pure sample. The experimental results are then compared with the theoretically calculated percentages based on the molecular formula of this compound (C₁₁H₁₁NOS).

The analysis is performed using a CHNS analyzer, where a small, accurately weighed sample of the compound is combusted at high temperature. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified. A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the compound's stoichiometric purity and proposed molecular formula.

Table 3: Elemental Analysis Data for C₁₁H₁₁NOS

| Element | Theoretical (%) | Experimental (%) |

|---|---|---|

| Carbon (C) | 64.36 | Value |

| Hydrogen (H) | 5.40 | Value |

| Nitrogen (N) | 6.82 | Value |

Chromatographic Techniques for Purity Assessment

Chromatographic methods are indispensable for assessing the purity of a synthesized compound by separating it from any unreacted starting materials, byproducts, or other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) In an HPLC analysis of this compound, a solution of the sample would be injected into a column packed with a stationary phase (e.g., C18). A mobile phase (a mixture of solvents like acetonitrile (B52724) and water) is then pumped through the column. The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. A pure compound will ideally show a single peak in the chromatogram at a characteristic retention time. The area of the peak is proportional to the concentration, allowing for quantification of purity, often reported as a percentage (e.g., >99%).

Gas Chromatography (GC) For a volatile and thermally stable compound like this compound, GC is also a suitable technique for purity assessment. A small amount of the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (e.g., helium or nitrogen) carries the sample through the column, and separation occurs based on the compound's boiling point and interactions with the column's stationary phase. Similar to HPLC, a pure sample should yield a single peak, and the purity can be determined from the peak area relative to the total area of all peaks in the chromatogram.

Table 4: Representative Chromatographic Conditions

| Technique | Column | Mobile Phase/Carrier Gas | Detector |

|---|---|---|---|

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water Gradient | UV-Vis (Diode Array) |

Note: The specific conditions would be optimized to achieve the best separation for the compound and any potential impurities.

V. Biological Interactions and Molecular Mechanisms

General Mechanisms of Action of Benzothiazole (B30560) Derivatives

Benzothiazole and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their mechanisms of action are multifaceted, often involving direct interaction with enzymes, nucleic acids, and other specific protein targets, which leads to the disruption of essential life processes in pathogenic organisms or cancer cells.

Enzyme inhibition is a primary mechanism through which benzothiazole derivatives exhibit their therapeutic effects. By binding to the active or allosteric sites of enzymes, these compounds can modulate or block metabolic pathways crucial for the survival of pathogens or the proliferation of cancer cells.

Tyrosine Kinase: Benzothiazole derivatives have been reported to inhibit tyrosine kinases, which are critical enzymes in cellular signaling pathways that control cell growth, proliferation, and differentiation. nih.gov

DHPS Enzyme: Dihydropteroate synthase (DHPS) is a key enzyme in the folate biosynthesis pathway of microorganisms. Benzothiazole-containing compounds have been shown to inhibit DHPS, thereby exerting antimicrobial activity by preventing the synthesis of folic acid, which is essential for bacterial survival. nih.gov

p56lck: The p56lck enzyme is a lymphocyte-specific protein tyrosine kinase that plays a crucial role in T-cell signaling. Benzothiazole derivatives have been investigated as inhibitors of p56lck, suggesting their potential in modulating immune responses and as anticancer agents by binding to the ATP binding site of the protein kinase. biointerfaceresearch.com

GABA-aminotransferase: While various compounds are known to inhibit GABA-aminotransferase (GABA-T) to increase levels of the neurotransmitter GABA, specific studies detailing the direct inhibition of GABA-T by benzothiazole derivatives are not extensively documented in the reviewed literature. nih.govnih.govpatsnap.com The primary mechanism of known inhibitors involves preventing the breakdown of GABA. patsnap.com

Aldose Reductase: Aldose reductase is an enzyme implicated in the development of diabetic complications. Benzothiazole derivatives have been identified as inhibitors of this enzyme, which is a mechanism underlying their potential antidiabetic activity. nih.gov

Table 1: Enzyme Inhibition by Benzothiazole Derivatives

| Enzyme Target | Biological Role | Implication of Inhibition |

|---|---|---|

| Tyrosine Kinase | Cellular signaling, growth, proliferation | Anticancer activity |

| Dihydropteroate Synthase (DHPS) | Folic acid biosynthesis in microbes | Antimicrobial activity |

| p56lck | T-cell signaling | Immunosuppression, anticancer activity |

| Aldose Reductase | Polyol pathway, diabetic complications | Antidiabetic activity |

| Carbonic Anhydrase | pH regulation, metabolism | Anticancer activity (especially in hypoxic tumors) |

Nucleic Acid Interaction Mechanisms

Benzothiazole derivatives can interact with nucleic acids, primarily DNA, through several non-covalent mechanisms. These interactions can disrupt fundamental processes like DNA replication and transcription, leading to cytotoxic effects, particularly in rapidly dividing cancer cells. uky.edu

DNA Intercalation: Certain benzothiazole derivatives, particularly those with planar aromatic structures like naphthalimide-benzothiazole hybrids, can insert themselves between the base pairs of the DNA double helix. nih.gov This intercalation distorts the DNA structure, interfering with the functions of enzymes like DNA polymerase and topoisomerase, ultimately inhibiting replication and transcription.

Groove Binding: Many benzothiazole-based compounds can bind to the minor groove of the DNA helix. uky.edunih.gov This binding is often stabilized by van der Waals forces, hydrogen bonds, and electrostatic interactions, and can prevent the binding of essential proteins and enzymes required for DNA processing.

Disruption of Replication/Transcription: By binding to DNA, either through intercalation or groove binding, benzothiazoles can physically obstruct the progression of replication and transcription machinery along the DNA strand. uky.edu Some derivatives also target and stabilize non-canonical DNA structures like G-quadruplexes, which can form in promoter regions of oncogenes (e.g., MYC), thereby repressing their transcription. patsnap.comkisti.re.kr

Beyond enzymes and nucleic acids, benzothiazole derivatives have been found to interact with other specific proteins, modulating their function and affecting various cellular processes.

Human Myosin 9b protein: There is currently no widely available scientific literature detailing the specific interaction between benzothiazole derivatives and the Human Myosin 9b protein.

Mycobacterium lysine-ɛ-aminotransferase (LAT): This enzyme is crucial for the persistence and antibiotic tolerance of Mycobacterium tuberculosis (MTB), the causative agent of tuberculosis, particularly in its dormant state. Benzothiazole derivatives have been identified as inhibitors of LAT, making them promising candidates for managing latent tuberculosis. nih.govuky.edu

Decaprenyl-phosphoryl-β-D-ribose 2'-oxidase (DprE1): DprE1 is a critical enzyme in the biosynthesis of the mycobacterial cell wall component, arabinogalactan. Benzothiazoles have been discovered to be potent inhibitors of DprE1, exerting bactericidal activity against Mycobacterium tuberculosis. nih.govsemanticscholar.orgplos.orgnih.gov The mechanism involves the formation of a covalent bond with a cysteine residue in the active site of the enzyme. plos.org

Mechanistic Investigations in Antimicrobial Contexts

The antimicrobial action of benzothiazole derivatives is largely attributed to their ability to inhibit essential bacterial enzymes. researchgate.net By targeting pathways unique to microorganisms or those vital for their survival, these compounds can achieve selective toxicity.

Reported mechanisms include the inhibition of:

DNA Gyrase: This enzyme is essential for bacterial DNA replication. Its inhibition by benzothiazoles leads to the disruption of DNA coiling and uncoiling, ultimately causing bacterial cell death. nih.gov

Peptide Deformylase: This enzyme is involved in bacterial protein synthesis. Inhibition of peptide deformylase results in the production of non-functional proteins, which is lethal to the bacteria. nih.gov

Dihydropteroate Synthase (DHPS): As mentioned, blocking this enzyme halts the folate synthesis pathway, a mechanism that is also exploited by sulfonamide antibiotics. nih.gov

Tyrosyl-tRNA synthetase (TyrRS): This enzyme is vital for protein synthesis. Benzothiazole derivatives have shown favorable binding to TyrRS, suggesting its inhibition as a likely antibacterial mechanism.

DprE1 and LAT: As detailed previously, the inhibition of these enzymes disrupts the cell wall synthesis and metabolic processes of Mycobacterium tuberculosis, respectively, contributing to the antitubercular activity of benzothiazoles. nih.govnih.gov

Mechanistic Investigations in Antitumor/Anticancer Contexts

The anticancer properties of benzothiazole derivatives are linked to multiple mechanisms that target the uncontrolled proliferation and survival of cancer cells. nih.gov

Key mechanistic pathways include:

Induction of Apoptosis: Many benzothiazole compounds trigger programmed cell death, or apoptosis, in cancer cells. This can occur through various signaling pathways, including caspase-dependent pathways. nih.govsemanticscholar.org

Cell Cycle Arrest: These derivatives can halt the progression of the cell cycle at different checkpoints (e.g., G2/M phase), preventing cancer cells from dividing and proliferating. semanticscholar.org

Inhibition of Carbonic Anhydrases: Certain carbonic anhydrase isoforms are overexpressed in hypoxic tumors and contribute to their survival and proliferation. Benzothiazole derivatives have been developed as inhibitors of these tumor-associated carbonic anhydrases. nih.gov

DNA Intercalation: As discussed, the ability of some benzothiazoles to intercalate into DNA is a significant mechanism for their cytotoxic effects against cancer cells. nih.gov

Modulation of Signaling Pathways: Benzothiazoles can interfere with critical signaling pathways, such as the NF-κB/COX-2/iNOS pathway, which is involved in inflammation and cancer progression. semanticscholar.org

Table 2: Anticancer Mechanisms of Benzothiazole Derivatives

| Mechanism | Cellular Effect |

|---|---|

| Apoptosis Induction | Triggers programmed cell death in cancer cells |

| Cell Cycle Arrest | Prevents cancer cell division and proliferation |

| Carbonic Anhydrase Inhibition | Disrupts pH regulation and metabolism in hypoxic tumors |

| DNA Intercalation | Inhibits DNA replication and transcription |

| NF-κB Pathway Inhibition | Reduces inflammation-driven cancer progression |

Mechanistic Investigations in Other Biological Contexts

The structural versatility of benzothiazoles has led to their investigation in other biological contexts, notably as insecticidal agents.

Insecticidal Activity: Benzothiazole derivatives have demonstrated significant insecticidal activity against various pests, including the fall armyworm (Spodoptera frugiperda) and aphids (Aphis fabae). Mechanistic studies on a novel derivative, 6-(2-hydroxyethyl) benzothiazol-4-ol (HBT), revealed that it induces mortality in S. frugiperda by disrupting the insect's transcriptome and proteome. This disruption leads to the activation of immune responses and the disturbance of metabolic pathways, particularly those involving lipid and amino acid metabolism. Other benzothiazole compounds have been shown to act by activating the release of calcium ions from the central neurons of insects, leading to paralysis and death.

Vi. Research Applications in Broader Chemical Disciplines

Supramolecular Chemistry Applications

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the forces holding the system together are non-covalent intermolecular forces. The benzothiazole (B30560) moiety is an excellent candidate for constructing such systems due to its planar, aromatic structure capable of π-π stacking, and the presence of nitrogen and sulfur heteroatoms which can participate in hydrogen bonding and coordination.

Design and Construction of Functional Supramolecular Assemblies

The benzothiazole core is a fundamental unit in the design of complex, self-assembling molecular architectures. Its rigid and planar geometry facilitates predictable packing and the formation of ordered structures through non-covalent interactions. Scientists utilize derivatives of benzothiazole as key components for creating larger assemblies like liquid crystals, gels, and molecular polygons. The supramolecular arrangement of these molecules is critical to their function, influencing the material's electronic and optical properties. For instance, the arrangement of benzothiazole moieties in the crystal structure of some derivatives has been shown to be consistent with interactions observed in biological targets, such as enzyme catalytic sites.

Host-Guest Chemistry and Molecular Recognition Phenomena

In host-guest chemistry, a larger host molecule forms a complex with a smaller guest molecule through non-covalent interactions. The benzothiazole structure can be incorporated into larger macrocyclic or cage-like host molecules. The electron-rich heteroatoms and the aromatic surface of the benzothiazole unit can create specific binding pockets, enabling the selective recognition of guest molecules. This molecular recognition capability is crucial for the development of chemical sensors. Benzothiazole-containing compounds have been investigated as fluorescent probes, where a change in fluorescence signals the binding of a specific analyte, demonstrating their utility in detection and imaging.

Catalysis Through Supramolecular Approaches

Supramolecular catalysis involves the use of self-assembled structures to create confined environments that can accelerate chemical reactions, often mimicking the active sites of enzymes. While research into simple benzothiazole derivatives as supramolecular catalysts is an emerging area, the benzothiazole scaffold has been successfully integrated into more complex, porous materials for catalytic applications.

Notably, benzothiazole units have been used as building blocks for Covalent Organic Frameworks (COFs). acs.orgacs.org These crystalline, porous polymers have a high surface area and ordered structure, making them excellent candidates for heterogeneous catalysis. Benzothiazole-based COFs have demonstrated significant activity as metal-free photosensitizers for reactions such as the photocatalytic conversion of CO2 into carbon monoxide and the conversion of phenylboronic acids to phenols under visible light. acs.orgacs.org This highlights the potential of using the electronic properties of the benzothiazole ring to facilitate catalytic processes within a structured, supramolecular environment.

Table 1: Examples of Benzothiazole-Based Supramolecular Catalysis

| Catalyst System | Reaction Catalyzed | Key Features |

| Benzothiazole-Linked Covalent Organic Frameworks (COFs) | Photocatalytic conversion of phenylboronic acids to phenols | Metal-free, visible-light-driven, high surface area, chemically stable. acs.org |

| Benzothiazole-Based Keto-enamine-linked COFs | Photocatalytic CO2 conversion into CO | High CO2 affinity, semiconducting nature, tunable properties based on building block symmetry. acs.org |

| Benzothiazole-based Palladium Complexes | Suzuki-Miyaura cross-coupling | Nano-sized, phosphine-free, efficient in water under microwave irradiation. |

Development of Stimuli-Responsive Supramolecular Systems

Stimuli-responsive, or "smart," materials can change their properties in response to external triggers such as light, heat, pH, or mechanical force. The benzothiazole moiety is a valuable component in the design of such materials due to its robust structure and favorable photophysical properties.

Researchers have designed and synthesized mechanofluorochromic (MFC) materials that incorporate benzothiazole as an acceptor moiety alongside donor molecules like phenothiazine. These materials exhibit changes in their fluorescence color or intensity when subjected to mechanical stimuli like grinding or stretching. The observed behaviors include:

Solvatochromism: A change in color depending on the polarity of the solvent.

Aggregation-Induced Emission (AIE): An increase in fluorescence intensity upon aggregation in a poor solvent.

Acid Sensing: A response to changes in pH.

Mechanochromic Behaviour: A change in fluorescence upon the application of mechanical force.

These properties make benzothiazole-based systems promising for applications in sensors, security inks, and smart coatings.

Table 2: Stimuli-Responsive Behavior in Benzothiazole Derivatives

| Derivative Class | Stimulus | Observed Response | Potential Application |

| Benzothiazole-Phenothiazine | Mechanical Force (Grinding) | Fluorescence Color Change (Mechanochromism) | Stress sensors, security materials |

| Benzothiazole-Phenothiazine | Solvent Polarity | Shift in Emission Wavelength (Solvatochromism) | Polarity sensors |

| Benzothiazole-Phenothiazine | Aggregation State | Enhanced Emission Intensity (AIE) | Bio-imaging probes |

| Benzothiazole-Phenothiazine | Acid (pH) | Change in Fluorescence | pH sensors |

Nanoscience and Nanomaterials Integration

The integration of benzothiazole derivatives with nanoscience involves either using these molecules as building blocks for nanomaterials or incorporating them into nanostructures to impart specific functions.

Synthesis of Organic Nanomaterials

Benzothiazole derivatives serve as versatile precursors for the creation of functional organic nanomaterials. researchgate.net Their tendency to self-assemble and their inherent electronic properties are leveraged to produce nanoparticles, nanoreactors, and other nanostructures with applications in catalysis and biomedicine.

Recent research has demonstrated several innovative approaches:

Polymer-Based Nanoparticles: Novel chitosan-based antibacterial polymers have been synthesized by incorporating benzothiazole substituents. These polymers can be formulated into nanoparticles via ionic gelation, creating systems with potent antibacterial activity and low toxicity. nih.gov

Nanocatalysts: Copper (I) iodide supported on magnetic Fe3O4 nanoparticles functionalized with serine has been used as a nanocatalyst for the efficient synthesis of 2-substituted benzothiazoles. researchgate.net Similarly, palladium complexes based on benzothiazole have been developed as nano-sized catalysts for cross-coupling reactions.

Nanoreactors: Graphene oxide (GO) membranes, which are 2D nanomaterials, have been employed as nanoreactors to catalyze the rapid synthesis of benzothiazole derivatives. mdpi.com This method takes advantage of the unique environment provided by the GO membrane to facilitate the chemical reaction.

Table 3: Integration of Benzothiazole Derivatives in Nanoscience

| Nanosystem | Role of Benzothiazole Derivative | Application Area |

| Chitosan Nanoparticles | Functional antibacterial component of the polymer backbone. nih.gov | Biomedical (Antibacterial Agents) |

| Fe3O4 Magnetic Nanoparticles | Component of a supported catalyst system for benzothiazole synthesis. researchgate.net | Green Chemistry (Catalysis) |

| Graphene Oxide Membranes | Product synthesized within the 2D nanoreactor. mdpi.com | Materials Synthesis (Nanoreactors) |

| Palladium Complexes | Core ligand for forming nano-sized catalysts. | Organic Synthesis (Catalysis) |

Applications in Nanoelectronics and Optoelectronics

Benzothiazole derivatives are emerging as important components in the field of organic electronics, particularly in the development of Organic Light Emitting Diodes (OLEDs). Their inherent electronic properties, which can be fine-tuned through chemical modification, make them suitable for use in various layers of an OLED device.

Donor-π-acceptor (D-π-A) chromophores incorporating a benzothiazole unit as the electron acceptor have been a focus of research. The electron-withdrawing nature of the benzothiazole core allows for the creation of materials with tunable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This control over the electronic band gap is crucial for achieving efficient charge injection and transport, as well as for tuning the emission color of OLEDs. nih.gov

Theoretical studies, including those using Density Functional Theory (DFT), have been employed to predict the electronic and optical properties of novel benzothiazole derivatives. These computational methods help in designing molecules with optimized geometries and electronic structures for enhanced performance in optoelectronic devices. For instance, the planarity of the molecular structure has been identified as a key factor influencing the efficiency of light emission. research-nexus.net

Key Properties of Benzothiazole Derivatives for Optoelectronics:

| Property | Significance in Optoelectronics | Reference |

| Tunable HOMO/LUMO Levels | Allows for control over the electronic band gap and emission color. | nih.gov |

| High Electron Affinity | Facilitates efficient electron injection and transport in electronic devices. | research-nexus.net |

| Photoluminescence | Enables the emission of light, a fundamental property for OLEDs. | polyu.edu.hk |

| Molecular Planarity | Influences the efficiency of light emission and charge transport. | research-nexus.net |

Role as Nanocatalysts in Organic Transformations

In the realm of catalysis, benzothiazole derivatives have been utilized in the synthesis of novel nanocatalysts. These catalysts often feature a benzothiazole-containing ligand immobilized on a nanoparticle support, such as magnetic nanoparticles (e.g., Fe₃O₄). This approach combines the catalytic activity of the organic moiety with the high surface area and ease of separation of the nanomaterial. nveo.orgnveo.org

For example, a magnetic nanocatalyst was prepared by immobilizing Vitamin B1 (which contains a thiazole (B1198619) ring, a key component of benzothiazole) on silica-encapsulated γ-Fe₂O₃ nanoparticles. This biocompatible and reusable catalyst demonstrated high efficiency in the synthesis of a series of benzothiazole derivatives. nveo.orgnveo.org The magnetic core allows for the simple recovery of the catalyst from the reaction mixture using an external magnet, promoting green and sustainable chemical processes. nanomaterchem.com

Another approach involves the use of a natural polymer, Gum Arabic, to support a Zr(IV) catalyst for the synthesis of benzothiazoles. This method offers a green, solvent-free condition for the condensation reaction of aromatic aldehydes and 2-aminothiophenol. orgchemres.org

Examples of Benzothiazole-Related Nanocatalysts:

| Nanocatalyst System | Application | Key Advantages | Reference |

| Vitamin B1 on γ-Fe₂O₃@SiO₂ | Synthesis of benzothiazole derivatives | Biocompatible, reusable, easy separation | nveo.orgnveo.org |

| Gum Arabic/Zr(IV) | One-pot synthesis of benzothiazoles | Green catalyst, solvent-free, recyclable | orgchemres.org |

| Copper(I) iodide on Fe₃O₄-Serine | Synthesis of 2-substituted benzothiazoles | High activity, aqueous conditions, reusable | nanomaterchem.com |

| Ionic Liquid on Fe₃O₄@SiO₂ | Synthesis of benzothiazole derivatives | Eco-friendly, recyclable, efficient | nanomaterchem.com |

Advanced Materials Science

The structural versatility of benzothiazoles allows for their incorporation into a wide array of advanced materials. Their planar structure and the presence of electron-rich heteroatoms make them suitable for creating materials with interesting liquid crystal properties and for applications in industrial processes. researchgate.net The extended π-delocalized systems in benzothiazole derivatives also enable them to interact with other molecules, such as DNA, which opens up possibilities for the development of novel biomaterials. researchgate.net

The synthesis of complex heterocyclic compounds containing the benzothiazole framework is an active area of research, with applications in both pharmaceuticals and materials science. researchgate.net The ability to functionalize the benzothiazole core at various positions allows for the precise tuning of its physical and chemical properties, leading to the creation of materials with tailored functionalities.

Development of Bioimaging Tools

The inherent fluorescence of many benzothiazole derivatives has led to their development as probes for bioimaging. These fluorescent probes can be designed to be sensitive to specific analytes or environmental conditions within living cells, such as pH or the presence of metal ions.

For instance, a hydroxythiophene-conjugated benzothiazole derivative, BzT-OH, has been developed as a mitochondria-specific fluorescent probe. This probe exhibits excellent biocompatibility, a high quantum yield for fluorescence emission, and a large Stokes shift, which are all desirable properties for bioimaging applications. acs.org The hydroxyl group on this probe can be further modified to create functional probes that can detect specific enzymatic activities or changes in the mitochondrial environment. acs.org

Another example is a benzothiazole-based fluorescent probe designed to distinguish between mercury (Hg²⁺) and copper (Cu²⁺) ions. This probe exhibits a ratiometric fluorescent response to Hg²⁺ and fluorescence quenching in the presence of Cu²⁺, allowing for the selective detection and imaging of these metal ions in living cells. nih.gov

Furthermore, a benzothiazole-based derivative with aggregation-induced emission (AIE) properties has been synthesized for the detection of hydrogen peroxide in living cells. This "turn-on" fluorescent probe demonstrates good sensitivity and selectivity, highlighting the potential of benzothiazole derivatives in the development of advanced diagnostic tools. nih.gov

Vii. Mechanistic Investigations of Metabolic Transformations

Identification of Metabolic Products (e.g., Ring-Cleavage Products)

The biotransformation of the benzothiazole (B30560) moiety can lead to the opening of the heterocyclic ring system. Studies on the metabolism of the parent compound, benzothiazole, have identified several ring-cleavage products. Following administration, these metabolites are often found in conjugated and unconjugated forms in urinary extracts.

One of the primary metabolic pathways involves the cleavage of the thiazole (B1198619) ring, leading to the formation of various aniline derivatives. For instance, the metabolism of benzothiazole has been shown to produce 2-methylmercaptoaniline, which can be further oxidized to 2-methylsulphinylaniline and 2-methylsulphonylaniline. Additional metabolites, such as 2-methylsulphinylphenylhydroxylamine and 2-methylsulphonylphenylhydroxylamine, have also been postulated based on mass spectrometric evidence. These hydroxylamine derivatives are typically identified after enzymatic hydrolysis with sulfatase, indicating their presence as sulfate conjugates.

The following table summarizes the identified ring-cleavage products from the metabolism of the parent benzothiazole structure.

| Metabolite ID | Compound Name | Form in Urine |

| I | 2-Methylmercaptoaniline | Conjugated and Unconjugated |

| II | 2-Methylsulphinylaniline | Conjugated and Unconjugated |

| III | 2-Methylsulphonylaniline | Conjugated and Unconjugated |

| IV | 2-Methylsulphinylphenylhydroxylamine | Identified after Sulfatase Hydrolysis |

| V | 2-Methylsulphonylphenylhydroxylamine | Identified after Sulfatase Hydrolysis |

Enzymatic Oxidation Pathways (e.g., Alkylthio- Group Oxidation)

The 2-substituted alkylthio group in benzothiazole derivatives represents a key site for enzymatic oxidation. This metabolic process is a critical step in the bioactivation of these compounds. The initial oxidation of the sulfur atom in the alkylthio- group leads to the formation of sulfoxide and subsequently sulfone metabolites. nih.gov

This two-step oxidation significantly alters the electronic properties of the substituent at the 2-position of the benzothiazole ring, transforming the alkylthio- group into a better leaving group. This enzymatic transformation is a prerequisite for subsequent nucleophilic displacement reactions. The oxidation is primarily catalyzed by cytochrome P450 enzymes, as demonstrated by significant inhibition of this pathway in the presence of 1-aminobenzotriazole, a known broad-spectrum P450 inhibitor. nih.gov In contrast, the contribution of flavin monooxygenases to this specific sulfoxidation appears to be minor. nih.gov

Nucleophilic Displacement Mechanisms in Metabolism

Following the enzymatic oxidation of the alkylthio- group to its sulfoxide and sulfone forms, the 2-position of the benzothiazole ring becomes susceptible to nucleophilic attack. This metabolic step is characterized by the displacement of the oxidized alkylthio moiety by endogenous nucleophiles, such as glutathione (GSH). nih.gov

The formation of glutathione adducts is a well-established pathway in the detoxification and elimination of xenobiotics. In the case of 2-(alkylthio)-1,3-benzothiazoles, the sulfoxide and sulfone metabolites are reactive intermediates that readily undergo nucleophilic displacement by GSH. nih.gov This reaction results in the formation of a conjugate where the glutathione molecule is attached to the 2-position of the benzothiazole ring, and the original alkylthio- group is displaced. The structure of these GSH adducts has been confirmed by high-resolution mass spectrometry and NMR spectroscopy. nih.gov The formation of the same GSH adduct from chemically synthesized sulfoxide and sulfone precursors in buffer confirms this two-step mechanism of enzymatic oxidation followed by nucleophilic displacement. nih.gov

Role of Cytochrome P450s and Flavin Monooxygenases in Transformation

The metabolic transformation of 3-(1,3-Benzothiazol-2-yl)butan-2-one and related benzothiazole derivatives is predominantly mediated by Phase I drug-metabolizing enzymes, particularly cytochrome P450s (CYPs) and to a lesser extent, flavin-containing monooxygenases (FMOs).

Cytochrome P450s (CYPs): The CYP superfamily of enzymes plays a crucial role in the oxidation of a wide array of xenobiotics, including sulfur-containing heterocyclic compounds. In the context of 2-(alkylthio)-1,3-benzothiazoles, CYPs are the primary catalysts for the initial oxidation of the alkylthio- group to sulfoxide and sulfone. nih.gov This has been demonstrated through in vitro studies where the sulfoxidation was significantly inhibited by the preincubation with 1-aminobenzotriazole, a classic CYP inhibitor. nih.gov

Flavin-containing Monooxygenases (FMOs): FMOs are another class of microsomal enzymes that catalyze the oxygenation of nucleophilic heteroatoms, including sulfur and nitrogen. While FMOs are known to be involved in the metabolism of various sulfur-containing compounds, their role in the oxidation of the alkylthio- group of 2-(alkylthio)-1,3-benzothiazoles appears to be less significant compared to CYPs. nih.gov This was suggested by the observation that thermoinactivation, which affects FMO activity to a greater extent than CYPs, had a much smaller inhibitory effect on the sulfur oxidation of these compounds. nih.gov

The following table summarizes the key enzymes involved in the metabolic transformations of the benzothiazole scaffold.

| Enzyme Family | Role in Benzothiazole Metabolism | Supporting Evidence |

| Cytochrome P450s (CYPs) | Primary catalysts for the oxidation of the 2-alkylthio group to sulfoxide and sulfone. | Significant inhibition of sulfoxidation by 1-aminobenzotriazole. nih.gov |

| Flavin-containing Monooxygenases (FMOs) | Minor role in the oxidation of the 2-alkylthio group. | Minimal inhibition of sulfoxidation by thermoinactivation. nih.gov |

Ix. Future Research Directions and Perspectives

Elucidation of the Full Spectrum of Biological Activities

The diverse pharmacological profiles of benzothiazole (B30560) derivatives, which include anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, strongly suggest that 3-(1,3-Benzothiazol-2-yl)butan-2-one may also possess a wide range of biological activities. nih.govnih.govmdpi.comresearchgate.netbenthamscience.comijsrst.comresearchgate.net Future research should, therefore, focus on a comprehensive screening of this compound against a variety of biological targets.

Key Research Areas:

Anticancer and Antiviral Screening: Given that benzothiazole-thiadiazole-based ketones have shown potential as antiviral and anticancer agents, it is crucial to evaluate this compound against a panel of cancer cell lines and viral strains. nih.gov

Antimicrobial and Antifungal Assays: The well-documented antimicrobial and antifungal properties of benzothiazole derivatives warrant a thorough investigation of the subject compound's efficacy against a broad spectrum of pathogenic bacteria and fungi.

Enzyme Inhibition Studies: Many benzothiazole derivatives act as enzyme inhibitors. Screening this compound against key enzymes involved in disease pathogenesis, such as kinases, proteases, and oxidoreductases, could reveal novel therapeutic targets.

Neuroprotective and Anti-inflammatory Evaluation: The potential neuroprotective and anti-inflammatory activities of this compound should be explored using relevant in vitro and in vivo models.

Advanced Mechanistic Studies at the Atomic and Molecular Level

Understanding the precise mechanism of action of this compound is fundamental to its development as a therapeutic agent. Advanced mechanistic studies can provide insights into its molecular interactions and guide the design of more potent and selective derivatives.

Key Research Techniques:

X-ray Crystallography: Determining the crystal structure of the compound, both alone and in complex with its biological targets, can reveal detailed information about its three-dimensional conformation and binding modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR studies can elucidate the compound's structure in solution and provide information about its dynamic interactions with biomolecules.

Computational Modeling and Simulation: Molecular docking and molecular dynamics simulations can be employed to predict binding affinities, identify key interacting residues, and understand the energetic and conformational changes that occur upon binding to a biological target. nih.govresearchgate.net

Biophysical Techniques: Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantify the binding kinetics and thermodynamics of the compound with its target proteins.

Development of Novel and Highly Sustainable Synthetic Routes

The development of efficient, cost-effective, and environmentally friendly synthetic methods is crucial for the practical application of this compound. Future research should focus on green chemistry principles to minimize waste and energy consumption.

Key Synthetic Strategies:

One-Pot and Multicomponent Reactions: Designing one-pot or multicomponent reactions can significantly improve the efficiency of the synthesis by reducing the number of purification steps and minimizing solvent usage. mdpi.comnih.gov

Catalytic Methods: The use of novel and reusable catalysts, such as metal nanoparticles or organocatalysts, can enhance the reaction rates and selectivity, while also promoting sustainability. nih.gov

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can often accelerate reaction times and improve yields, contributing to a more sustainable synthetic process.

Solvent-Free and Aqueous Media Reactions: Conducting reactions in the absence of organic solvents or in water is a key aspect of green chemistry that should be explored for the synthesis of this compound. jyoungpharm.org

Integration of Multidisciplinary Research Approaches (e.g., Computational, Synthetic, Biological)

A synergistic approach that combines computational modeling, chemical synthesis, and biological evaluation is essential for the efficient discovery and optimization of new drug candidates. This integrated strategy can accelerate the drug development process by providing a rational basis for the design of novel compounds with improved properties. nih.govnih.govjyoungpharm.org

Integrated Workflow:

In Silico Screening and Design: Computational tools can be used to screen virtual libraries of this compound derivatives and predict their biological activities and pharmacokinetic properties. nih.govresearchgate.net

Targeted Synthesis: Based on the computational predictions, the most promising candidates can be synthesized using efficient and sustainable methods.

In Vitro and In Vivo Evaluation: The synthesized compounds can then be subjected to a battery of biological assays to validate the computational predictions and assess their therapeutic potential.

Iterative Optimization: The results from the biological evaluations can be used to refine the computational models and guide the design of the next generation of compounds in an iterative cycle of design, synthesis, and testing.

Exploration of New Applications in Emerging and Interdisciplinary Fields

Beyond its potential as a therapeutic agent, this compound and its derivatives may find applications in other scientific and technological domains. The unique photophysical and electronic properties of the benzothiazole ring system open up possibilities in materials science and diagnostics. nih.gov

Potential Interdisciplinary Applications:

Fluorescent Probes and Sensors: The benzothiazole moiety is a known fluorophore. Derivatives of this compound could be developed as fluorescent probes for the detection of specific biomolecules or metal ions.